molecular formula C20H19NO5S B3741555 ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate

ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate

Cat. No. B3741555
M. Wt: 385.4 g/mol
InChI Key: OKLFXBFPNWJETD-UHFFFAOYSA-N
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Description

“Ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate” is a chemical compound with the molecular formula C20H19NO5S . It has an average mass of 385.434 Da and a mono-isotopic mass of 385.098389 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate was synthesized by the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . Compound 3 was obtained by hydrolysis of compound 2 using sodium hydroxide . Compound 4 was synthesized by cyclization of thiosemicarbazide (TSC) with the carboxyl group of compound 3 in the presence of phosphorus oxychloride (POCl3) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR and NMR . The IR spectrum shows the absence of a hydroxyl group at 2975–3170 cm-1, and the appearance of new bands at 3302 and 3343 cm-1 for the amino group; the lactone carbonyl stretching frequency was observed at 1747 cm-1 . The 1H NMR spectrum shows signals at 8 4.94 (1H, s, NH2), 5.760, and 5.891 (1H, s, -C=C-H) . In the 13C NMR, 163.5 and 176.4 ppm were new and attributable to the carbon of the heterocyclic ring .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various analytical techniques. For instance, the compound shows considerable antibacterial and antifungal activity . The free radical scavenging activity of the synthesized compound was screened for in vitro antioxidant activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has an average mass of 385.434 Da and a mono-isotopic mass of 385.098389 Da .

properties

IUPAC Name

ethyl 4-ethyl-5-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-4-13-11(3)27-18(16(13)20(24)25-5-2)21-17(22)14-10-12-8-6-7-9-15(12)26-19(14)23/h6-10H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLFXBFPNWJETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate
Reactant of Route 2
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ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate
Reactant of Route 3
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ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate
Reactant of Route 4
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ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate
Reactant of Route 6
ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate

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